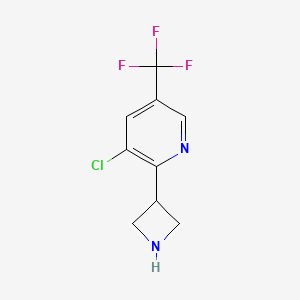
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C9H8ClF3N2 and its molecular weight is 236.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine (CAS Number: 1781241-45-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C₉H₈ClF₃N₂, with a molecular weight of 236.62 g/mol. It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an azetidine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClF₃N₂ |
| Molecular Weight | 236.62 g/mol |
| Storage Temperature | 2-8°C |
| Purity | ≥95% |
| InChI Key | JZZDNFZTLIHXBE-UHFFFAOYSA-N |
The compound’s biological activity is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve bioavailability and potency against target proteins.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study: Antitumor Efficacy
- Mechanistic Insights
Antiviral Activity
Pyridine derivatives have also been explored for their antiviral properties. For example, certain compounds have demonstrated activity against influenza viruses by inhibiting viral replication in vitro and in vivo.
- Research Findings
Toxicology and Safety Profile
The safety profile of this compound has been assessed through various toxicity studies. Preliminary results suggest a favorable safety margin at therapeutic doses, although comprehensive toxicological assessments are necessary for clinical applications.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | Not established yet |
| Chronic Toxicity | Under investigation |
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2/c10-7-1-6(9(11,12)13)4-15-8(7)5-2-14-3-5/h1,4-5,14H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZDNFZTLIHXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















